4-Phenoxyphenyl isocyanate

描述

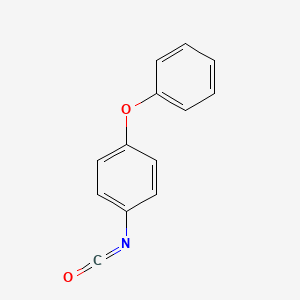

4-Phenoxyphenyl isocyanate, also known as 1-isocyanato-4-phenoxybenzene, is an aryl isocyanate with the molecular formula C₁₃H₉NO₂. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenoxyphenyl structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

4-Phenoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-phenoxyaniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:

C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl

This method requires careful handling of phosgene due to its toxic nature. Alternatively, oxalyl chloride can be used as a safer substitute for phosgene.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosgenation processes. These processes are conducted in specialized facilities equipped with safety measures to handle hazardous chemicals. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.

化学反应分析

Nucleophilic Addition Reactions

The isocyanate group (-NCO) reacts with nucleophiles via a two-step mechanism: nucleophilic attack followed by proton transfer . Key reactions include:

a. Reaction with Alcohols

Forms carbamate (urethane) derivatives:

$$ \text{R-OH + 4-Phenoxyphenyl isocyanate} \rightarrow \text{R-O-C(O)-NH-(4-Phenoxyphenyl)} $$

-

Kinetics : Second-order reaction with rate constants dependent on catalyst and temperature .

-

Example : Reaction with n-butyl alcohol under ferric acetylacetonate catalysis shows an activation energy of 10.3 kcal/mol and pre-exponential factor of 1.6 × 10⁶ L/(mol·min) .

b. Reaction with Amines

Produces urea derivatives:

$$ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(O)-NH-(4-Phenoxyphenyl)} $$

-

Application : Synthesizes semicarbazides and semicarbazones with potential pharmacological activity .

c. Reaction with Thiols

Generates thiourethanes, though less common due to slower kinetics compared to alcohols and amines .

Cyclization and Annulation Reactions

This compound participates in multicomponent reactions to form heterocycles:

-

Quinazolinones : Reacts with 2-aminoacetophenone in iron-catalyzed [4 + 2] annulation to yield spiroquinazolinones .

-

Isoxazoles : Forms 4-phenoxy-phenyl isoxazoles via condensation, showing acetyl-CoA carboxylase inhibition (IC₅₀ = 99.8 nM for compound 6g ) .

Hydrolysis and Stability

-

Acidic Conditions : Forms hydantoins (cyclic ureides) via intermediate carbamic acid dehydration .

-

Basic Conditions : Hydrolyzes to 4-phenoxyaniline and CO₂ .

$$ \text{this compound + H}_2\text{O} \rightarrow \text{4-Phenoxyaniline + CO}_2 $$

Reaction with Biological Molecules

Studies on amino acid adducts reveal:

| Amino Acid | Adduct Formed | Hydrolysis Yield (0.3 M NaOH, 24 h) |

|---|---|---|

| Valine | N-carbamoyl | 92% |

| Aspartic Acid | Hydantoin | 85% |

| Cysteine | S-carbamoyl | 78% |

| Data from hydrolysis of 4-methylphenyl isocyanate analogs . |

Hazardous Reactions

-

Polymerization : Initiated by acids/bases, forming polyurethanes .

-

Exothermic Reactions : With amines, alcohols, or water, releasing CO₂ or heat .

Comparative Reactivity

Substituent effects on isocyanate reactivity:

科学研究应用

4-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based drugs.

Industry: Utilized in the production of polyurethanes, which are used in coatings, adhesives, and foams.

作用机制

The mechanism of action of 4-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. Upon reaction with nucleophiles, the compound forms stable adducts such as urethanes and ureas. The reactivity of the isocyanate group is influenced by the electronic and steric properties of the phenoxyphenyl moiety.

相似化合物的比较

4-Phenoxyphenyl isocyanate can be compared with other aryl isocyanates, such as:

Phenyl isocyanate: Lacks the phenoxy group, making it less sterically hindered and more reactive.

4-Methylphenyl isocyanate: Contains a methyl group instead of a phenoxy group, resulting in different electronic properties.

4-Chlorophenyl isocyanate: Contains a chlorine atom, which affects its reactivity and applications.

The uniqueness of this compound lies in its phenoxy group, which imparts specific electronic and steric characteristics, making it suitable for specialized applications in organic synthesis and material science.

生物活性

4-Phenoxyphenyl isocyanate (CAS: 59377-19-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This compound serves as a precursor for various derivatives that exhibit significant anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored in various studies, focusing on its derivatives such as 4-phenoxy-phenyl isoxazoles. These derivatives have been synthesized to evaluate their biological activity, particularly against cancer cell lines. The structure-activity relationship (SAR) studies have revealed that modifications to the phenoxy group can significantly influence the biological potency of these compounds.

Key Findings from SAR Studies

-

ACC Inhibition :

- Compounds derived from this compound have shown promising activity as acetyl-CoA carboxylase (ACC) inhibitors. For instance, compound 6g demonstrated an IC50 value of 99.8 nM, indicating potent inhibition comparable to established ACC inhibitors like CP-640186 .

- The antiproliferative effects were also notable; compound 6l exhibited IC50 values of 0.22 µM (A549), 0.26 µM (HepG2), and 0.21 µM (MDA-MB-231), showcasing its potential in cancer treatment .

- Mechanistic Insights :

Table: Biological Activity of Selected 4-Phenoxyphenyl Derivatives

| Compound | Cell Line | IC50 Value (µM) | ACC Inhibition (%) |

|---|---|---|---|

| 6g | A549 | 1.10 | 95.26 |

| HepG2 | 1.73 | 51.37 | |

| MDA-MB-231 | 1.50 | - | |

| 6l | A549 | 0.22 | - |

| HepG2 | 0.26 | - | |

| MDA-MB-231 | 0.21 | - |

Case Study: Anticancer Activity

In a study evaluating various derivatives of this compound, researchers synthesized multiple compounds and assessed their cytotoxicity against different cancer cell lines including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cells. The results indicated that certain derivatives not only inhibited ACC but also showed significant antiproliferative effects across all tested lines.

Experimental Methodology

The evaluation involved:

- High-throughput virtual screening (HTVS) to identify potential candidates.

- Cytotoxicity assays using the MTT method to determine IC50 values.

- Mechanistic studies to understand the pathways involved in apoptosis induction and cell cycle arrest.

属性

IUPAC Name |

1-isocyanato-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUGOFIKAHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370560 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59377-19-4 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYPHENYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic routes to obtain 4-Phenoxyphenyl isocyanate and its derivatives?

A: this compound derivatives can be synthesized using a multi-step approach. For instance, a fluorinated derivative, 4″, 4″′-(hexafluoroisopropylidene) bis(this compound) (HPI), was synthesized starting with 4″, 4″′-(hexafluoroisopropylidene)bis(4-phenoxyaniline) (HPA) []. This involved reacting HPA with phenyl chloroformate to yield a carbamate intermediate, followed by treatment with trimethylsilylchloride (TMS-Cl) and triethylamine (TEA). Thermal decomposition of the resulting product yielded the desired HPI. Another derivative, 2,6-Diisopropyl-4-phenoxyphenyl isocyanate, was synthesized from 2,6-diisopropylaniline through bromination, Ullmann condensation, and a thiocyanation reaction [].

Q2: What are the applications of this compound derivatives in polymer chemistry?

A: this compound derivatives are valuable monomers for synthesizing novel polymers. Specifically, 4″, 4″′-(hexafluoroisopropylidene) bis(this compound) (HPI) was used to synthesize a fluorinated linear polycarbodiimide (F-PCD) []. This polymer exhibited promising properties like high glass transition temperature (Tg) up to 230 °C and a low dielectric constant (2.98 at 1 MHz), making it attractive for applications requiring thermal stability and electrical insulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。